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Compound of Interest

Compound Name: Buxifoliadine C

Cat. No.: B13430347

An In-depth Analysis for Researchers and Drug
Development Professionals

Foreword: This document provides a comprehensive technical overview of Buxifoliadine C, an
acridone alkaloid of interest to the scientific community. It details the history of its discovery, its
physicochemical properties, and current understanding of its biological activities. This guide is
intended for researchers, scientists, and professionals in the field of drug development who are
exploring novel natural products for therapeutic applications.

Discovery and History

Buxifoliadine C was first isolated and identified in 2000 by a team of researchers led by Tian-
Shung Wu and Chien-Mao Chen. The discovery was part of a broader investigation into the
chemical constituents of the root bark of Severinia buxifolia (Rutaceae), a plant used in
Chinese folk medicine. This research, published in the Chemical & Pharmaceutical Bulletin, led
to the characterization of seventeen acridone alkaloids, eight of which, including Buxifoliadine
C, were new to science[1]. The plant material was collected in Hainan province, China,
highlighting the rich biodiversity of this region as a source of novel chemical entities[1].

The structural elucidation of Buxifoliadine C was accomplished through a combination of
spectroscopic methods, including UV, IR, high-resolution mass spectrometry, and advanced 2D
NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY
(Nuclear Overhauser Effect Spectroscopy)[1].
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Physicochemical Properties

Buxifoliadine C is a yellow, needle-like crystalline solid with a melting point of 275-278 °C
(decomposition)[1]. Its molecular formula was determined to be C19H19NO4 by high-resolution
electron impact mass spectrometry (HR-EI-MS)[1].

Property Value Source
Molecular Formula C19H19NO4 [1][2]
Molecular Weight 325.36 g/mol

CAS Number 263007-67-6

Appearance Yellow needles [1]
Melting Point 275-278 °C (dec.) [1]

UV Amax (nm) 425, 326, 278 [1]

IR (cm~?) 1608 (C=0) [1]

Experimental Protocols
Isolation of Buxifoliadine C

The following protocol is based on the methodology described by Wu and Chen (2000) for the
isolation of Buxifoliadine C from the root bark of Severinia buxifolia[1].

Plant Material:

» Root bark of Severinia buxifolia collected in Hainan province, China.

Extraction and Fractionation:

e The dried and powdered root bark is extracted with methanol.

e The resulting methanol extract is partitioned between chloroform (CHCIs) and water (Hz20).

« The chloroform-soluble layer, containing the acridone alkaloids, is concentrated.
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Chromatographic Separation:

The crude chloroform extract is subjected to silica gel column chromatography.

e The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl
acetate, with increasing polarity.

e Fractions are collected and monitored by Thin Layer Chromatography (TLC).
e Fractions containing compounds with similar TLC profiles are combined.

» Further purification of the combined fractions is achieved through repeated column
chromatography and/or preparative TLC to yield pure Buxifoliadine C.
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Extraction & Partitioning
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Isolation workflow for Buxifoliadine C.
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Proposed Total Synthesis of Buxifoliadine C

As of the date of this document, a total synthesis of Buxifoliadine C has not been explicitly
reported in the scientific literature. However, a plausible synthetic route can be proposed based
on established methodologies for the synthesis of structurally related acridone alkaloids. The
following is a hypothetical pathway.

Retrosynthetic Analysis: The key steps would involve the construction of the acridone core
followed by the introduction of the prenyl and methoxy substituents. A potential strategy would
be an Ullmann condensation to form the diarylamine, followed by a cyclization to form the
acridone ring.

Proposed Synthetic Steps:

Ulimann Condensation: Coupling of a suitably substituted aniline derivative with a substituted
benzoic acid derivative to form a diarylamine intermediate.

e Cyclization: Intramolecular cyclization of the diarylamine, often acid-catalyzed, to form the
tricyclic acridone core.

» Prenylation: Introduction of the prenyl group at the C-2 position. This can be achieved
through various methods, such as a Friedel-Crafts-type reaction with a prenylating agent.

e Methoxylation: Introduction of the methoxy group at the C-3 position.
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Proposed Synthetic Pathway
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Proposed synthetic workflow for Buxifoliadine C.
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Biological Activity and Mechanism of Action

The biological activities of Buxifoliadine C are an emerging area of research. To date, the
most well-characterized activity is its role as a cholinesterase inhibitor.

Acetylcholinesterase (AChE) Inhibition

A 2021 study by Saeedi and colleagues investigated the potential of several acridone alkaloids,
including Buxifoliadine C, as inhibitors of acetylcholinesterase (AChE), an enzyme implicated
in the pathology of Alzheimer's disease|3].

Assay Target ICs0 (M) Source

Acetylcholinesterase

o Human AChE 18.61 [3]
Inhibition

The inhibitory activity of Buxifoliadine C against AChE suggests its potential as a lead
compound for the development of new therapies for neurodegenerative diseases. Molecular
docking studies within the same research indicated that Buxifoliadine C binds to the active
site of AChE[3].

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b13430347?utm_src=pdf-body
https://www.benchchem.com/product/b13430347?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5067865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5067865/
https://www.benchchem.com/product/b13430347?utm_src=pdf-body
https://www.benchchem.com/product/b13430347?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5067865/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13430347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

AChE Inhibition Pathway

Buxifoliadine C

i

[Acetylcholinesterase (AChED [Acetylcholina

Hydrolysis

v

[Choline i Acetate)

Click to download full resolution via product page

Mechanism of AChE inhibition by Buxifoliadine C.

Other Potential Activities

While specific quantitative data for Buxifoliadine C is limited, the broader class of acridone
alkaloids has been reported to exhibit a range of biological activities, including cytotoxic and
anti-inflammatory effects. Further research is warranted to specifically evaluate Buxifoliadine
C for these and other potential therapeutic properties.

Conclusion and Future Directions

Buxifoliadine C represents an intriguing natural product with demonstrated bioactivity as an
acetylcholinesterase inhibitor. Its discovery from Severinia buxifolia underscores the value of
exploring traditional medicinal plants for novel drug leads. While its isolation and
characterization are well-documented, the development of a total synthesis remains a key
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objective for future research to enable further pharmacological evaluation and structure-activity
relationship studies. The preliminary findings on its AChE inhibitory activity provide a strong
rationale for more in-depth investigations into its neuroprotective potential and its mechanism
of action at the molecular level. Additionally, screening for other biological activities, such as
anticancer and anti-inflammatory effects, could reveal new therapeutic avenues for this
promising acridone alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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